![molecular formula C8H6Cl2O3S B3036532 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride CAS No. 3511-47-5](/img/structure/B3036532.png)
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Overview
Description
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride, also known by its CAS Number 3511-47-5, is a chemical compound with the formula C8H6Cl2O3S . It is a solid substance used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is represented by the InChI code1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3
. This indicates that the molecule consists of an acetyl group (CH3CO-) and a sulfonyl chloride group (-SO2Cl) attached to a chlorobenzene ring . Chemical Reactions Analysis
While specific chemical reactions involving 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride were not found in the search results, it’s important to note that sulfonyl chlorides are highly reactive. They are commonly used in organic synthesis as electrophiles in substitution reactions .Physical And Chemical Properties Analysis
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is a solid substance . It has a molecular weight of 253.09 g/mol .Scientific Research Applications
Synthesis of Cyclonucleosides and Heterocyclic Compounds
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride has been utilized in the synthesis of various compounds. For instance, it plays a role in the selective sulfonylation of 8-bromoadenosine derivatives, leading to the creation of purine cyclonucleosides. This method is considered convenient and novel for synthesizing such nucleosides, which are valuable in various biological applications (Ikehara & Kaneko, 1970). Additionally, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole using 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride compound highlights its use in creating heterocyclic compounds (Chen Hong-bo, 2009).
Creation of Sulfonamides and Pharmaceutical Compounds
The chemical has been involved in the production of various sulfonamides and pharmaceutical compounds. For example, in the synthesis of biologically active nuclear-substituted sulfonamides, 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is used for creating sulfathiazoles with specific substitutions on the benzene ring, which are then evaluated for their pharmaceutical properties (Quan, Daniels, & Kumler, 1954).
Solid-Phase Organic Synthesis
This compound has found applications in solid-phase organic synthesis, specifically in the preparation of disubstituted 1,3-oxazolidin-2ones. This process involves attaching 1,2-diols to a solid support and reacting them with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, which are important in creating complex organic molecules for various applications, also incorporates 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride. These compounds serve as main starting building blocks in the preparation of dendritic and other complex organic molecules (Percec et al., 2001).
Safety and Hazards
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is a hazardous chemical. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, or clothing should be avoided . It should not be inhaled or ingested, and it should only be used in a well-ventilated area or with adequate respiratory protection .
properties
IUPAC Name |
5-acetyl-2-chlorobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIWYJKLMNGMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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